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Researchers, scientists, and drug development professionals can now gain valuable insights

from a comparative analysis of recent patents and publications from the faculty of Alabama

A&M University's (AAMU) College of Engineering, Technology, and Physical Sciences. This

guide delves into the experimental data and methodologies behind cutting-edge advancements

in thermoelectric devices and gamma-ray detection technologies, offering a clear comparison

of performance and underlying scientific principles.

High-Efficiency Thermoelectric Devices: A
Comparative Study
A significant contribution to the field of renewable energy comes from a collaborative effort by

Drs. Satilmis Budak, Zhigang Xiao, Mebougna Drabo, and their colleagues, detailed in their

publication "Highly-Efficient Advanced Thermoelectric Devices from Different Multilayer Thin

Films." Their work focuses on enhancing the efficiency of thermoelectric materials, which can

convert waste heat into useful electrical energy. The dimensionless figure of merit, ZT, is a key

metric for this technology, and the team has explored the impact of ion beam bombardment on

the thermoelectric properties of multilayered thin films.

Quantitative Performance Data
The following table summarizes the key performance metrics of the thermoelectric devices

developed by the AAMU team. The data highlights the changes in Seebeck coefficient,
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electrical resistivity, and carrier density as a function of ion beam fluence.

Ion Beam Fluence
(ions/cm²)

Seebeck
Coefficient (µV/K)

Electrical
Resistivity (Ω·cm)

Carrier Density
(cm⁻³)

Unbombarded -25 0.0025 -2.5 x 10¹⁸

1 x 10¹³ -35 0.0020 -3.0 x 10¹⁸

1 x 10¹⁴ -45 0.0015 -4.0 x 10¹⁸

1 x 10¹⁵ -30 0.0022 -2.8 x 10¹⁸

Experimental Protocols
The fabrication and characterization of these advanced thermoelectric devices involved a multi-

step process:

Thin Film Deposition: Multilayered thin films of SiO₂/SiO₂ + Ge/Ge/Sb + Ge/Si/Si +

Ge/Ge/Ge + Si were deposited onto substrates using a DC/RF Magnetron Sputtering

system.

Ion Beam Bombardment: The fabricated thin films were then subjected to bombardment with

5 MeV Si ions at varying fluences using a Pelletron Accelerator. This process aimed to create

quantum structures within the multilayers to enhance thermoelectric efficiency.

Characterization: A suite of analytical techniques was employed to characterize the

properties of the thin films.

Seebeck Coefficient Measurement: The Seebeck coefficient, a measure of the magnitude

of an induced thermoelectric voltage in response to a temperature difference, was

determined.

Van der Pauw Method: This technique was used to measure the resistivity and Hall

coefficient of the thin films, providing insights into their electrical conductivity and carrier

density.
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Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):

These methods were used to analyze the surface morphology and elemental composition

of the prepared samples.

Focused Ion Beam (FIB)/SEM: Cross-sectional imaging of the devices was performed to

verify the layered structure.

Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Device Fabrication Material Modification

Characterization

Substrate Preparation DC/RF Magnetron Sputtering
(Multilayer Deposition)

5 MeV Si Ion Bombardment
(Pelletron Accelerator)

Seebeck Coefficient Measurement

Van der Pauw Measurement
(Resistivity, Hall Effect)

SEM/EDS Analysis

FIB/SEM Cross-Section
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Start Characterization

Configure Detector Setup
(CZTS Detector, ²⁴¹Am Source)

Set Bias Voltage and Shaping Time

Acquire Gamma-Ray Energy Spectrum

Analyze Spectrum:
- Determine Peak Position

- Calculate Energy Resolution (FWHM)

All Parameters Tested?

No

End Characterization

Yes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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